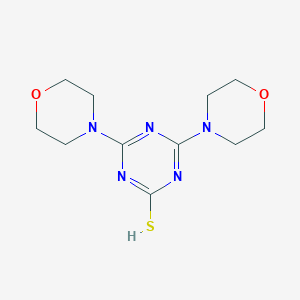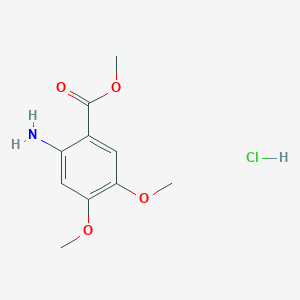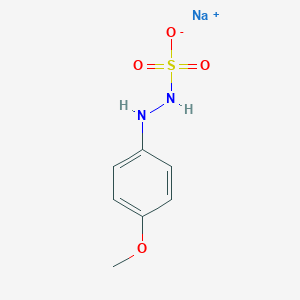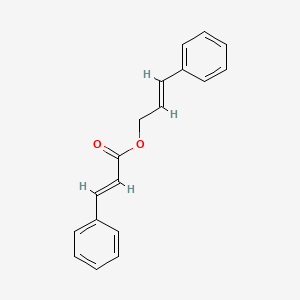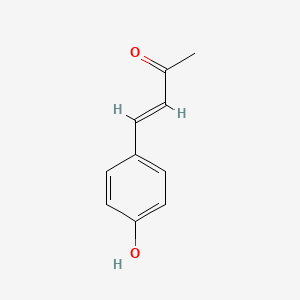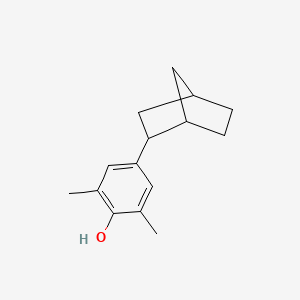![molecular formula C10H11NO4 B7775422 2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane](/img/structure/B7775422.png)
2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane is an organic compound with the molecular formula C10H11NO4. It is a derivative of oxirane, also known as an epoxide, which contains a three-membered ring consisting of an oxygen atom and two carbon atoms. The compound features a nitrophenoxy group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane typically involves the reaction of 3-methyl-4-nitrophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring.
-
Step 1: Formation of Glycidyl Ether
- Reactants: 3-methyl-4-nitrophenol, epichlorohydrin
- Conditions: Sodium hydroxide, solvent (e.g., ethanol)
- Reaction: [ \text{3-methyl-4-nitrophenol} + \text{epichlorohydrin} \rightarrow \text{glycidyl ether intermediate} ]
-
Step 2: Cyclization to Form Oxirane
- Conditions: Heating, solvent (e.g., ethanol)
- Reaction: [ \text{glycidyl ether intermediate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve industrial-scale production.
化学反应分析
Types of Reactions
2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane undergoes various chemical reactions, including:
-
Nucleophilic Substitution
- Reagents: Nucleophiles such as amines, thiols, or alcohols
- Conditions: Mild heating, solvent (e.g., ethanol)
- Products: Substituted oxirane derivatives
-
Reduction
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Solvent (e.g., tetrahydrofuran)
- Products: Reduced nitro group to amine
-
Oxidation
- Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
- Conditions: Solvent (e.g., dichloromethane)
- Products: Oxidized products, including epoxide ring opening
Common Reagents and Conditions
Nucleophilic Substitution: Amines, thiols, alcohols; mild heating, ethanol
Reduction: Sodium borohydride, lithium aluminum hydride; tetrahydrofuran
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; dichloromethane
Major Products Formed
- Substituted oxirane derivatives
- Amines (from reduction of nitro group)
- Various oxidized products (from epoxide ring opening)
科学研究应用
2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane has several scientific research applications:
-
Organic Synthesis
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of pharmaceuticals and agrochemicals.
-
Biological Studies
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme-catalyzed reactions involving epoxides.
-
Material Science
- Utilized in the development of epoxy resins and polymer materials.
- Applied in the production of coatings, adhesives, and composites.
-
Medicinal Chemistry
- Explored for its potential as a drug candidate or drug delivery agent.
- Studied for its interactions with biological targets and pathways.
作用机制
The mechanism of action of 2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and proteins, leading to potential biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or modify enzyme activity through covalent binding to active sites.
Proteins: It can form adducts with proteins, affecting their structure and function.
Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cell behavior and function.
相似化合物的比较
2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane can be compared with other similar compounds, such as:
-
2-[(4-Nitrophenoxy)methyl]oxirane
- Similar structure but with a different substitution pattern on the phenoxy group.
- Exhibits different reactivity and biological activity.
-
2-[(3-Nitrophenoxy)methyl]oxirane
- Similar structure but with a different substitution pattern on the phenoxy group.
- Shows variations in chemical reactivity and applications.
-
Glycidyl 4-nitrophenyl ether
- Similar epoxide structure with a nitrophenyl group.
- Used in similar applications but with distinct properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the methyl and nitro groups on the phenoxy ring provides distinct properties compared to other similar compounds.
属性
IUPAC Name |
2-[(3-methyl-4-nitrophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-4-8(14-5-9-6-15-9)2-3-10(7)11(12)13/h2-4,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRPFWGKNZDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,5-dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775349.png)
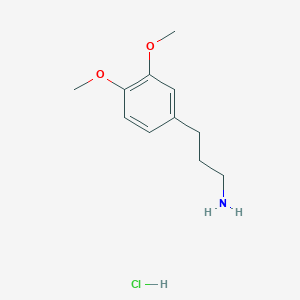
![5,5-dimethyl-2-[(4-methylsulfanylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775361.png)
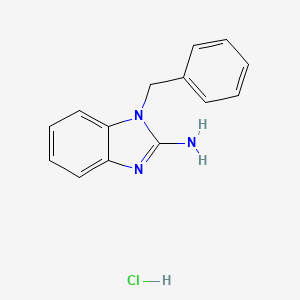
![2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione](/img/structure/B7775364.png)
![2-[[1-(1-adamantyl)ethylamino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775367.png)
![{[7-(2-chloro-4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B7775373.png)
![7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B7775380.png)
